9,9-Di-n-octylfluorene

Beschreibung

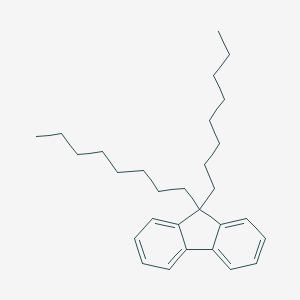

Structure

2D Structure

Eigenschaften

IUPAC Name |

9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXACYPFGPNTUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123864-00-6 | |

| Record name | Poly(9,9-dioctylfluorene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123864-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70584145 | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123863-99-0 | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pfo and Its Derivatives

Monomer Synthesis and Functionalization

The foundation of high-quality polyfluorene-based polymers lies in the purity and structural integrity of the initial monomer, 9,9-di-n-octylfluorene, and its precursors. The synthesis and subsequent functionalization of these monomers are critical steps that dictate the characteristics of the final polymer.

Synthesis of this compound Precursors (e.g., from 2,7-Dibromofluorene)

The synthesis of the key precursor, 2,7-dibromo-9,9-di-n-octylfluorene, is a crucial starting point for many polymerization routes. A common method involves the alkylation of fluorene (B118485) at the C9 position, followed by bromination.

One synthetic route begins with the dibromination of fluorene. rsc.org Fluorene is reacted with copper (II) bromide on alumina (B75360) in a solvent like carbon tetrachloride under reflux to yield 2,7-dibromofluorene. rsc.org This intermediate is then oxidized, for instance with chromium oxide in acetic acid, to produce 2,7-dibromofluoren-9-one. rsc.org The subsequent step is the alkylation at the 9-position.

A more direct approach involves the initial alkylation of fluorene. This compound can be prepared by reacting fluorene with 1-bromooctane. acs.org This reaction is typically carried out in a two-phase system consisting of a solvent like dimethyl sulfoxide (B87167) (DMSO) and a concentrated aqueous solution of a base such as sodium hydroxide, using a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). acs.org The resulting this compound can then be brominated at the 2 and 7 positions to yield the target monomer, 2,7-dibromo-9,9-di-n-octylfluorene. ossila.com This monomer is a cornerstone for synthesizing semiconducting polymers through various coupling reactions. ossila.com

The table below summarizes a typical synthesis of a this compound precursor.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Fluorene, 1-bromooctane | DMSO, NaOH (50% aq.), Tetrabutylammonium bromide (TBAB), Room Temperature | This compound |

| 2 | This compound | Aqueous formaldehyde, 1,4-dioxane, Gaseous HCl, 80°C | 2,7-Bis(chloromethyl)-9,9-di-n-octylfluorene |

This table illustrates a synthetic pathway for a functionalized monomer precursor as described in related literature. acs.org

Functionalization Strategies for Enhanced Polymerization

Functionalization of the fluorene monomer is a key strategy to influence the properties of the resulting polymer and to facilitate specific polymerization techniques. A significant approach involves introducing reactive groups onto the fluorene core. For instance, the introduction of a chloromethyl group into the this compound unit is a critical factor for achieving high molecular weight polymers through Gilch polymerization. acs.orgscirp.orgscirp.org

Another advanced strategy is end-functionalization, which can be achieved during polymerization. For example, in Acyclic Diene Metathesis (ADMET) polymerization, the process can be terminated by introducing various aldehydes. acs.orgfigshare.com This allows for the synthesis of end-functionalized poly(this compound-2,7-vinylene)s (EF-PFVs) with specific chromophores at the chain ends, which can impart unique optical properties. acs.orgfigshare.comscirp.org Similarly, triarm star-shaped polymers with poly(9,9-di-n-octyl-fluorene-2,7-vinylene) (PFV) arms have been created with terthiophene functional groups at the arm ends. nih.gov

Side-chain functionalization is also employed to modify polymer properties. Researchers have synthesized copolymers by incorporating aromatic units like carbazole (B46965) or dibenzothiophene-S,S-dioxide into the side chains of the polyfluorene backbone. doi.org This strategy has been shown to induce the formation of the desirable β-phase in the polymer film, which can enhance electroluminescence properties. doi.org

Polymerization Techniques for Poly(this compound)

The conversion of fluorene-based monomers into high-performance polymers is achieved through several specialized polymerization techniques. The choice of method profoundly impacts the polymer's molecular weight, structural regularity, and, consequently, its electronic and optical properties.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed Suzuki coupling is a widely used and versatile method for synthesizing poly(this compound) (PFO). doi.orgresearchgate.net This reaction typically involves the coupling of a dibromo-fluorene monomer with a fluorene-diboronic acid or ester monomer. ossila.com The reaction is valued for its tolerance to various functional groups and its ability to produce high molecular weight polymers. rsc.org

Significant research has focused on optimizing the catalytic system to gain better control over the polymerization process. For example, a system comprising Pd(AcO)₂, t-Bu₃P, and K₃PO₄ has been shown to allow for fine-tuning of the initiation of the Suzuki cross-coupling, leading to very fast polymerization rates and polymers with low polydispersities (PDI) and controlled molecular weights. rsc.org Innovations in reactor technology, such as the use of a rotating packed bed (RPB) reactor, have also been employed to enhance mixing and mass transfer during Suzuki polymerization. rsc.org This approach improves the uniformity of the reaction, leading to better control over molecular weight and PDI compared to conventional stirred reactors. rsc.org

The table below presents data from a study on Suzuki coupling polymerization for PFO.

| Catalyst System | Polymerization Time | Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

| Pd(AcO)₂/t-Bu₃P/K₃PO₄ | 1 min | Dependent on monomer/catalyst ratio | 1.16 |

Data adapted from research on controlled Suzuki cross-coupling polymerization. rsc.org

Acyclic Diene Metathesis (ADMET) Polymerization for Poly(this compound-2,7-vinylene) (PFV)

Acyclic Diene Metathesis (ADMET) polymerization has emerged as a powerful technique for synthesizing poly(this compound-2,7-vinylene) (PFV), a derivative where vinylene (-CH=CH-) groups link the fluorene units. scirp.orgmdpi.com This step-growth condensation polymerization method is lauded for producing structurally regular, all-trans, defect-free conjugated polymers. scirp.orgmdpi.com The reaction typically starts from a 2,7-divinyl-9,9-di-n-octylfluorene monomer. mdpi.com

Various catalysts, including Schrock-type molybdenum-alkylidene and ruthenium-carbene catalysts, are effective for ADMET polymerization of fluorene-based monomers. mdpi.com The choice of catalyst and optimization of reaction conditions—such as monomer-to-catalyst ratio and initial monomer concentration—are crucial for achieving high molecular weight polymers with uniform molecular weight distributions. mdpi.com For instance, ruthenium catalysts like RuCl₂(CHPh)(IMesH₂)(PCy₃) have been successfully used. mdpi.com Molybdenum-alkylidene catalysts have also been employed, enabling a combined approach of ADMET polymerization followed by a Wittig-type coupling with aldehydes for the precise synthesis of end-functionalized PFVs. scirp.orgacs.orgfigshare.com

The table below shows results for the ADMET polymerization of a divinyl fluorene monomer using different ruthenium catalysts.

| Catalyst | Solvent | Molecular Weight (Mₙ) | Polydispersity Index (Mₗ/Mₙ) |

| Ru(B)¹ | Toluene (B28343) | High | Unimodal |

| Ru(B)¹ | Dichloromethane | High | Unimodal |

| Ru(C)² | Toluene | High | Unimodal |

¹ Ru(B) = Ru(CHPh)(Cl)₂(IMesH₂)(PCy₃). ² Ru(C) = RuCl₂(CH-2-OⁱPr-C₆H₄)(IMesH₂). Data is based on findings from ADMET polymerization studies. mdpi.com

Gilch Polymerization for PFV

Gilch polymerization is another prominent method for synthesizing PFV. acs.orgthaiscience.info This technique is known for its advantages in producing high molecular weight polymers with low polydispersity and good reproducibility. acs.orgthaiscience.info The polymerization typically starts from a 2,7-bis(halomethyl)-9,9-di-n-octylfluorene monomer, which undergoes a dehydrohalogenation reaction in the presence of a strong base, such as potassium tert-butoxide, to form the vinylene linkages. acs.org

A key factor for obtaining high molecular weight PFV via the Gilch route is the introduction of chloromethyl groups into the monomer. acs.orgscirp.orgscirp.org However, it has been noted that the Gilch method can sometimes lead to the formation of structural defects in the polymer backbone, with an estimated defect degree of 10-15% in some cases. scirp.org Despite this, the method remains a valuable and widely used route for producing PFV for applications such as light-emitting diodes. acs.orgthaiscience.info

| Polymer | Polymerization Method | Molecular Weight (Mₗ) | Glass Transition Temp. (T₉) | Thermal Decomposition (5% loss) |

| PFV | Gilch Polymerization | High | 173 °C | 415 °C |

This table summarizes properties of PFV synthesized via Gilch polymerization as reported in the literature. acs.org

Photophysical Phenomena and Spectroscopy of Pfo

Electronic Structure and Excited State Dynamics

The electronic behavior of PFO upon photoexcitation involves a series of complex processes, including the formation and evolution of singlet and triplet excitons, as well as charge carriers known as polarons. The interplay between these species is highly dependent on the polymer's morphology. kyoto-u.ac.jpscispace.comaps.org

Upon photoexcitation, singlet excitons are generated. In films containing both glassy and β-phase domains, a rapid energy transfer occurs from the glassy phase to the lower-energy β-phase. researchgate.netaps.org This energy transfer is a critical process governing the subsequent photophysical events. The dynamics of singlet excitons can be studied using techniques like femtosecond pump-probe spectroscopy, which reveals features such as a stimulated emission (SE) band and photoinduced absorption (PA) bands. aps.org In glassy PFO films, the singlet exciton (B1674681) is characterized by PA bands at approximately 580 nm and 780 nm. aps.org The evolution of these excitons is influenced by factors such as film morphology and excitation intensity. kyoto-u.ac.jpacs.org At high excitation densities, singlet-singlet annihilation can occur, leading to the formation of higher singlet excited states (Sn). kyoto-u.ac.jpacs.orgresearchgate.net

Triplet excitons in PFO can be formed through several pathways. While intersystem crossing (ISC) from the lowest singlet excited state (S1) is one possibility, its rate is generally considered slow in polyfluorene films, on the order of 106–107 s-1. kyoto-u.ac.jpaip.org A more significant pathway, especially under high excitation intensity, is singlet fission from a higher singlet excited state (Sn) that is populated via singlet-singlet annihilation. kyoto-u.ac.jpacs.orgresearchgate.net This process involves the conversion of one high-energy singlet exciton into two triplet excitons and occurs on a picosecond timescale. kyoto-u.ac.jpacs.orgresearchgate.net

The dynamics of these triplet excitons are morphology-dependent. In amorphous PFO films, a significant portion of the initially formed triplet pairs can deactivate through triplet-triplet annihilation (TTA) with a time constant of about 1.7 ns. acs.orgresearchgate.net In contrast, in films containing the more ordered β-phase, triplet pair dissociation into free triplet excitons is more efficient, and the TTA of the geminate pair is not observed. kyoto-u.ac.jpacs.org This difference is attributed to a larger triplet exciton diffusion coefficient in the ordered β-phase. kyoto-u.ac.jp The presence of the β-phase acts as an energetic trap for triplet excitons created in the amorphous regions. aps.org The phosphorescence spectra of PFO films allow for the estimation of the lowest triplet excited state (T1) energy, which is around 2.11 eV for the amorphous phase and 2.09 eV for the β-phase. kyoto-u.ac.jp

Polarons, or charged excitations, are another key species in the photophysics of PFO. Their generation from singlet excitons must overcome a significant exciton binding energy, estimated to be around 300 ± 100 meV. scispace.com Despite this, polarons are observed, and their formation is strongly linked to the film's microstructure. scispace.comaps.org

Specifically, the presence of β-phase segments significantly enhances polaron generation. scispace.comaps.orgresearchgate.net Ultrafast transient absorption spectroscopy reveals that the polaron yield is substantially higher (over three times greater) and the polarons are longer-lived in films containing β-phase chains compared to purely glassy films. scispace.comresearchgate.net This increased yield is attributed to more efficient exciton dissociation at the interface between the glassy and β-phase domains, driven by the energetic differences and disparities in electronic delocalization between the two phases. scispace.comresearchgate.net In photoinduced absorption spectra, polarons in PFO have been identified, and their photogeneration is linked to that of triplet excitons. aps.orgcore.ac.uk In films with a β-phase fraction, both polarons and triplet excitons are prominent long-lived species. aps.orgaps.org

Absorption and Photoluminescence Spectroscopy

Absorption and photoluminescence (PL) spectroscopy are fundamental tools for characterizing the electronic transitions in PFO and distinguishing between its different conformational phases. core.ac.ukresearchgate.net

The absorption and emission spectra of PFO are highly sensitive to the polymer's conformation. mdpi.com

Glassy Phase: In its amorphous or glassy state, typically seen in films cast from solvents like toluene (B28343) or chloroform (B151607), PFO exhibits a broad, featureless absorption spectrum with a maximum around 381-390 nm. mdpi.comkyoto-u.ac.jpcore.ac.uk The corresponding photoluminescence spectrum shows emission peaks typically around 420-424 nm and 449 nm. kyoto-u.ac.jpcore.ac.ukresearchgate.net

β-Phase: The formation of the β-phase, which can be induced by methods such as thermal cycling or exposure to certain solvent vapors, leads to distinct changes in the spectra. mdpi.comaps.org A new, sharp absorption peak emerges at a lower energy, around 433-440 nm. mdpi.comkyoto-u.ac.jp This red-shifted absorption is characteristic of the more planar, extended conjugation of the β-phase chains. aps.org The PL spectrum of the β-phase is also red-shifted and features a sharp 0-0 emission peak at approximately 440 nm with almost no Stokes shift, indicating a well-defined, rigid conformation. aps.orgkyoto-u.ac.jp

The energy levels of the lowest singlet excited state (S1) have been estimated from fluorescence spectra to be 2.93 eV for the amorphous phase and 2.81 eV for the β-phase. kyoto-u.ac.jp

| Phase | Absorption Maximum (λmax) | Emission Maximum (λem) | S1 Energy Level (eV) | T1 Energy Level (eV) |

|---|---|---|---|---|

| Amorphous (Glassy) | ~381-390 nm mdpi.comkyoto-u.ac.jpcore.ac.uk | ~420-424 nm kyoto-u.ac.jpcore.ac.uk | 2.93 kyoto-u.ac.jp | 2.11 kyoto-u.ac.jp |

| β-Phase | ~433-440 nm mdpi.comkyoto-u.ac.jp | ~440 nm aps.orgkyoto-u.ac.jp | 2.81 kyoto-u.ac.jp | 2.09 kyoto-u.ac.jp |

The photoluminescence spectra of PFO exhibit a clear vibronic structure, which provides insight into the degree of electron-phonon coupling. core.ac.uk The PL spectrum of the glassy phase shows vibronic peaks at approximately 2.92 eV, 2.75 eV, and 2.57 eV. core.ac.uk The β-phase emission also displays a well-resolved vibronic progression, with peaks observed around 440 nm (0-0 transition), 467-470 nm (0-1), and 495-500 nm (0-2). acs.orgaip.org

The strength of the electron-phonon interaction can be quantified by the Huang-Rhys factor (S), which relates the intensities of the vibronic peaks. Studies have shown that the Huang-Rhys parameter for the β-phase is smaller than that for the glassy phase. acs.orgresearchgate.net This is consistent with a more delocalized exciton in the more ordered and planar β-phase conformation. researchgate.net As the β-phase content in a film increases, the Huang-Rhys factor associated with it has been observed to decrease, suggesting that the β-phase segments adopt an even more planar structure or increase in length. acs.orgox.ac.uk The temperature dependence of the Huang-Rhys factor also varies with the film's morphology, with annealed films showing a stronger dependence. iaea.org

Photoluminescence Quantum Yields and Efficiency

The photoluminescence quantum yield (PLQY) of 9,9-di-n-octylfluorene (PFO) is a critical parameter for its application in optoelectronic devices, indicating the efficiency of converting absorbed photons into emitted photons. PFO is known for its high PLQY, particularly in the blue region of the spectrum. researchgate.net However, the efficiency is highly sensitive to the polymer's morphology, specifically the presence of different conformational phases.

PFO can exist in a disordered, glassy state (amorphous phase) or a more planar, ordered conformation known as the β-phase. The formation of the β-phase, which can be induced by solvent vapor annealing or specific processing conditions, has a significant impact on the photoluminescent properties. nih.govnih.gov While the β-phase itself can be highly emissive, its presence can also lead to quenching depending on the context. For instance, studies have shown that optimizing the β-phase content to a small fraction (e.g., less than 5%) can lead to a substantial increase in PLQY, in some cases by up to 66.6%. nih.gov This enhancement is often attributed to more balanced charge distribution and optimized energy transfer within the light-emitting layer. nih.gov

The table below summarizes key findings related to the photoluminescence efficiency of PFO under different conditions.

| System | Key Finding | Impact on PLQY | Reference |

| PFO Films | Optimizing β-phase formation (<5%) | Increased by up to 66.6% | nih.gov |

| PFO Films | Increased β-phase content via C-SVA | Enhanced overall photoluminescence by up to 270% | nih.gov |

| PFO:Nile Red Blends | Increased dye concentration | Quenching of PFO emission due to energy transfer | acs.org |

| PFO-based Copolymers | Side chains with pyrene (B120774) and naphthalene (B1677914) | Green photoluminescence | mdpi.com |

| PFO-based Copolymers | Side chains with diphenyl and isopropyl | Blue-green dual emission | mdpi.com |

C-SVA: Space-confined solvent vapor annealing

Energy Transfer Mechanisms (e.g., Förster Resonance Energy Transfer)

Energy transfer is a fundamental process governing the photophysics of PFO, especially in blended films and copolymers where it acts as a host (donor) material. The primary mechanism for non-radiative energy transfer over significant distances (typically 1-10 nm) in these systems is Förster Resonance Energy Transfer (FRET). mdpi.com FRET is a dipole-dipole coupling mechanism where excitation energy is transferred from an excited donor molecule to an acceptor molecule without the emission of a photon. mdpi.comresearchgate.net

The efficiency of FRET is critically dependent on several factors:

Spectral Overlap: There must be a significant overlap between the emission spectrum of the donor (PFO) and the absorption spectrum of the acceptor. mdpi.comresearchgate.net

Donor-Acceptor Distance: The transfer rate is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making it highly sensitive to their proximity. acs.org

Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles influences the transfer efficiency.

In PFO-based systems, FRET is widely exploited to tune the emission color of light-emitting diodes (LEDs). By blending PFO with a lower energy gap polymer or dye (acceptor), the blue emission from PFO can be efficiently transferred to the guest, resulting in emission at longer wavelengths (e.g., green, red). researchgate.netresearchgate.net Studies on blends of PFO with polymers like F8BT or MEH-PPV have demonstrated efficient energy transfer, leading to the dominance of the acceptor's emission even at low guest concentrations. researchgate.netresearchgate.netresearchgate.net

The Förster radius (R₀) is a characteristic parameter that defines the distance at which the FRET efficiency is 50%. It can be calculated from the spectral overlap and the photoluminescence quantum yield of the donor. mdpi.com In PFO/MEH-PPV hybrids, R₀ values confirming the dominance of FRET have been reported. nih.gov For instance, in a ternary blend of PFO/MEH-PPV/PQDs, the R₀ for FRET from PFO to MEH-PPV was found to increase from 92.3 to 104.7 Å with the addition of perovskite quantum dots. nih.gov

The table below presents key parameters related to FRET in various PFO-based systems.

| Donor/Acceptor System | Förster Radius (R₀) | Key Observation | Reference |

| PFO / Nile Red | 3.6 nm (calculated) | Efficient energy transfer established. | acs.org |

| PFO / MEH-PPV | 92.3 Å (increasing to 104.7 Å with PQDs) | FRET dominates energy transfer. | nih.gov |

| PFO / MDMO-PPV–DMP | N/A | FRET is more efficient than in PFO/MEH-PPV blends. | mdpi.comresearchgate.net |

| PFO / F8BT | N/A | Efficient energy transfer leads to dominant acceptor emission. | researchgate.netresearchgate.net |

MEH-PPV: Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], F8BT: Poly(9,9-dioctylfluorene-alt-benzothiadiazole), MDMO-PPV–DMP: Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] end-capped with Dimethyl phenyl, PQDs: Perovskite Quantum Dots.

Electroluminescence (EL) Characteristics

Spectral Emission Analysis in Electroluminescent Devices

The electroluminescence (EL) of PFO is the basis for its use in organic light-emitting diodes (OLEDs). In a typical single-layer device, PFO exhibits a characteristic blue emission spectrum. acs.org This spectrum is structured, with a primary peak corresponding to the 0-0 electronic transition and subsequent vibronic replicas at lower energies (longer wavelengths). researchgate.net For instance, in an amorphous PFO film, EL emission peaks might be observed around 423 nm, 449 nm, and 491 nm. acs.org

In many PFO-based devices, the EL spectra are voltage-dependent. mdpi.com As the applied voltage increases, changes in the emission profile can occur, sometimes leading to the appearance or enhancement of longer-wavelength emission bands. This can be due to a shift in the recombination zone within the device or the influence of trapped charges. researchgate.net

| PFO Phase / Device Structure | Key EL Emission Peaks | CIE Coordinates (x, y) | Notes | Reference |

| Amorphous PFO | 423 nm, 449 nm, 491 nm | N/A | Characteristic of disordered PFO chains. | acs.org |

| β-Phase PFO | ~435-438 nm (0-0 transition) | (0.170, 0.112) | Pure-blue emission with suppressed green band. | researchgate.net |

| PFO Standard Sample | 430 nm, 495 nm, 520 nm | N/A | The 520 nm peak may be due to oxidation effects. | mdpi.com |

| PFO-F (unblended) | 438 nm (0-0 transition) | N/A | Spectra are often normalized to this peak. | researchgate.net |

Relationship between EL and Molecular Structure

The electroluminescence characteristics of fluorene-based polymers are intrinsically linked to their molecular structure. Modifying the PFO backbone or its side chains provides a powerful tool to tune the emission color, efficiency, and stability of OLEDs. mdpi.com

Copolymerization is a key strategy to alter the electronic properties and, consequently, the EL spectrum. Introducing electron-donating or electron-accepting units into the polymer chain can lower the bandgap and shift the emission to longer wavelengths. For example, copolymers of this compound with triphenylamine (B166846) derivatives have been synthesized to tune the emission color. mdpi.com The nature of the side chains attached to the triphenylamine unit further influences the EL properties. Side chains containing pyrene or naphthalene can lead to green emission, while diphenyl or isopropyl side chains can result in dual blue-green emission. mdpi.com This demonstrates that even functional groups not directly on the conjugated backbone can play a significant role.

The structure also dictates the polymer's morphology in the solid state, such as the propensity to form the β-phase. The octyl side chains at the C9 position of the fluorene (B118485) monomer are crucial for solubility and for preventing excessive aggregation, which helps maintain color stability by suppressing the formation of emissive aggregate states that often lead to a red-shifted, broad emission. mdpi.com The length and nature of these alkyl chains can influence interchain packing and charge transport, which indirectly affects the location and efficiency of electron-hole recombination and thus the final EL output. acs.org In block copolymers, such as PFO attached to polystyrene chains, the molecular structure can influence the LUMO level and crystallinity, which in turn impacts the electron-transporting capabilities and device performance. mdpi.com

Photoinduced Absorption (PA) Spectroscopy for Excited State Probing

Photoinduced absorption (PA) spectroscopy is a powerful pump-probe technique used to study the nature and dynamics of transient excited species in materials like PFO. In a PA experiment, a pump laser pulse excites the sample, and a second, broadband probe pulse measures the change in absorption at a specific time delay. This allows for the detection of new absorption features corresponding to excited states such as singlet excitons, triplet excitons, and charge carriers (polarons). aps.org

In PFO, PA spectra typically reveal several distinct features. A negative band, corresponding to stimulated emission (SE) from the decay of singlet excitons, is observed in the region of the material's normal photoluminescence (around 440 nm). aps.org Positive PA bands, indicating absorption from an excited state to a higher-lying state, are seen at other wavelengths.

Studies on PFO have identified specific PA bands associated with different species:

Singlet Excitons (S₁ → Sₙ): A PA band often observed around 580 nm is assigned to transitions of singlet excitons. aps.org

Polarons (Charge Carriers): A PA band at longer wavelengths, typically around 780 nm, is attributed to the absorption of polarons. These charged species can be formed through very fast exciton dissociation. aps.org

Triplet Excitons (T₁ → Tₙ): The PA spectrum of a glassy PFO film is often dominated by triplet excitons. aps.orgresearchgate.net

By varying the pump-probe delay time, the dynamics of these excited states can be tracked. For example, ultrafast pump-probe experiments on isolated PFO chains have shown that on-chain charge separation can occur in less than 300 femtoseconds, followed by geminate recombination to the lowest singlet state within about 500 femtoseconds. nih.govaps.org The presence and dynamics of these PA signals are also sensitive to the film morphology; samples containing the β-phase show PA signatures of both polarons and triplet excitons, whereas glassy films are dominated by triplets. aps.orgcore.ac.uk

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides crucial insights into the excited-state dynamics of PFO on timescales ranging from femtoseconds to nanoseconds. By measuring the decay of fluorescence intensity over time after a short excitation pulse, one can determine the lifetimes of excited states and probe dynamic processes such as energy transfer, conformational relaxation, and exciton migration. 20.210.105acs.org

The fluorescence decay of PFO is often complex and cannot be described by a single exponential function, indicating the presence of multiple decay pathways or a distribution of chromophore environments. acs.org For instance, in copolymers of PFO with metalloporphyrins, the fluorescence decay of the PFO moiety is multi-exponential, which has been interpreted as excitation being localized on different segments of the polymer chain. acs.org

In studies of PFO blends and copolymers, time-resolved fluorescence is essential for quantifying energy transfer rates. In a donor-acceptor system, the fluorescence lifetime of the donor (PFO) is quenched (shortened) in the presence of the acceptor due to the additional FRET decay channel. optica.org By comparing the donor lifetime with and without the acceptor, the rate and efficiency of energy transfer can be calculated. For example, in a PFO:BUBD-1 blend, the transient decay lifetime of PFO was observed to shorten from 1.5 ns to 1.3 ns in the presence of the acceptor, indicating energy transfer. optica.org

Ultrafast techniques like femtosecond transient absorption and fluorescence up-conversion allow for the observation of the very earliest events after photoexcitation. 20.210.105acs.org These studies have revealed processes such as:

Internal Conversion: Rapid relaxation from higher excited states to the lowest excited singlet state (S₁). 20.210.105

Excitation Energy Transfer (EET): Hopping of excitons along the polymer chain or to acceptor sites, often occurring on a picosecond timescale (e.g., ~8 ps). 20.210.105

Conformational Relaxation: A stabilization process that can occur on a timescale of hundreds of picoseconds, leading to the formation of a long-lived emissive state. 20.210.105

The table below summarizes representative decay times and dynamic processes observed in PFO and its derivatives using time-resolved fluorescence techniques.

| System | Observed Process | Timescale | Technique | Reference |

| Segmented PFOPPV Copolymer | Intrachain Energy Transfer | ~60 ps (anisotropy decay) | Picosecond Single-Photon Timing | acs.orgnih.gov |

| DiO-PFDTBT Copolymer | Excitation Energy Transfer | ~1-10 ps | Streak Camera / TCSPC | 20.210.105 |

| DiO-PFDTBT Copolymer | Conformational Relaxation | 230 ps | Femtosecond Transient Absorption | 20.210.105 |

| DiO-PFDTBT Copolymer | Long-lived Emissive State Decay | 3.25 ns | Streak Camera / TCSPC | 20.210.105 |

| PFO:BUBD-1 Blend | PFO Fluorescence Lifetime | 1.5 ns (pure), 1.3 ns (blend) | Time-Correlated Single Photon Counting | optica.org |

TCSPC: Time-Correlated Single Photon Counting

Thermochromic Effects and Spectral Shifts

The photophysical properties of poly(this compound) (PFO) are notably sensitive to temperature, a phenomenon known as thermochromism. These changes are primarily linked to temperature-induced alterations in the polymer chain conformation, which directly impact the effective conjugation length and, consequently, the absorption and emission spectra. core.ac.ukmdpi.com The most significant thermochromic feature of PFO is the transition between a disordered, glassy state and a more planar, ordered conformation known as the β-phase. core.ac.ukacs.orgresearchgate.net

In its solid state, spin-coated PFO films typically exist in a glassy conformation. core.ac.ukmdpi.com However, upon specific thermal treatments, a transformation to the β-phase can be induced. core.ac.ukresearchgate.net This β-phase is characterized by a more extended conjugation along the polymer backbone, which results in red-shifted optical transitions. core.ac.uk For instance, cooling a glassy PFO film from 300 K to 80 K causes the absorption spectrum to redshift by 12 meV. core.ac.uk This effect is attributed to the freezing out of vibrational and librational modes at low temperatures, which allows the polymer chain to adopt a more planar structure, thereby increasing the conjugation length. core.ac.uk The formation of the β-phase in films can be achieved by cooling a sample to 80 K and subsequently reheating it slowly to room temperature. core.ac.ukresearchgate.net

Conversely, increasing the temperature can lead to a blue shift in the spectra. In thermal degradation tests, heating a pristine PFO film to 90 °C resulted in a blue shift of the main absorption peak from 382.6 nm to 381.2 nm. mdpi.com This shift is ascribed to a decrease in the effective conjugation length as the polymer chains adopt a less planar, more disordered conformation at higher temperatures. mdpi.com The dissociation of aggregates within the film upon heating also contributes to this phenomenon. mdpi.com Differential scanning calorimetry has shown that PFO can exhibit an endothermal melting peak around 157 °C, with crystallization occurring upon cooling at approximately 120 °C. mdpi.com

The thermochromic behavior is also pronounced in solution, particularly in poor solvents like methylcyclohexane (B89554) (MCH). acs.orgcore.ac.uk In dilute MCH solutions, PFO undergoes a reversible conformational transition upon cooling. acs.org While the normal absorption peak is around 380-390 nm at room temperature, cooling the solution below 273 K induces the formation of the β-phase, signalized by the appearance of a distinct, red-shifted absorption peak at approximately 437-438 nm. acs.orgcore.ac.uk This transition is accompanied by a dramatic change in the emission spectrum; the typical emission of the disordered chains at about 413 nm is almost entirely quenched, and a new, highly structured emission from the β-phase emerges with a primary peak around 440 nm. acs.orgcore.ac.ukresearchgate.net The presence of an isosbestic point at 399 nm during this transition suggests a two-state system involving the disordered (α) and ordered (β) phases. acs.org

Detailed thermodynamic studies in MCH have quantified this transition, yielding a transition temperature (Tβ) of 261 K, an enthalpy (ΔHβ) of -18.0 kcal mol-1, and an entropy (ΔSβ) of -68.4 cal K-1 mol-1. acs.org These findings support a mechanism where individual polymer chains first undergo an intramolecular collapse to form ordered β-phase segments, which then may aggregate. acs.org

The following table summarizes the key thermochromic spectral shifts observed for PFO under different conditions.

Table 1: Temperature-Induced Spectral Shifts in this compound

| Condition | Temperature Change | Observed Effect | Spectral Shift (Absorption) | Spectral Shift (Emission) | Attributed Cause | Reference |

| PFO Film | Cooling: 300 K → 80 K | Redshift | 12 meV | - | Increased conjugation length due to freezing of vibrational modes. | core.ac.uk |

| PFO Film | Heating to 90 °C | Blue Shift | 382.6 nm → 381.2 nm | - | Decrease in effective conjugation length; dissociation of aggregates. | mdpi.com |

| PFO in MCH Solution | Cooling: 290 K → 230 K | β-phase formation | New peak appears at 437-438 nm | Normal emission (~413 nm) quenched; new peak appears at ~440 nm. | Intramolecular conformational change to planar β-phase. | acs.orgcore.ac.uk |

| PFO Film | Annealing at 120 °C | Redshift | Shift of absorption edge to lower energies. | - | Formation of crystalline phase content with extended conjugation. | researchgate.net |

Charge Transport Mechanisms and Electrical Characteristics in Pfo Systems

Conduction Models in Organic Semiconductors

Charge transport in disordered organic materials like PFO differs significantly from that in crystalline inorganic semiconductors. The primary models used to describe this behavior revolve around charge hopping between localized states, influenced by factors such as structural defects and impurities.

Trapping Models vs. Mobility Models

The conduction of charge carriers in organic semiconductors is generally described by two main theoretical frameworks: trapping models and mobility models. aps.org

Mobility Models , on the other hand, focus on the movement of charges between localized states, a process known as hopping. In this framework, charge transport is not necessarily dominated by deep traps but rather by the thermally activated hopping of carriers through a manifold of localized states with varying energies, often described by a Gaussian distribution. aps.org This approach, often referred to as a hopping model, is an alternative to the mobility edge model, where electronic states are distinctly separated into localized (immobile) and delocalized (mobile) categories. aps.org In materials with significant disorder, charge transport is typically governed by this hopping mechanism. aps.orgpatsnap.com

Both models can successfully describe charge transport phenomena in organic semiconductors, and the dominant mechanism often depends on the specific material's purity, morphology, and the operating conditions of the device. aps.org

Poole-Frenkel-type Field-Dependent Mobility

In many disordered organic semiconductors, the charge carrier mobility is not constant but depends on the strength of the applied electric field. The Poole-Frenkel effect is a model that describes this field-dependent mobility. aip.orgwikipedia.org It explains how an external electric field can lower the potential barrier for a charge carrier to be released from a trap site. wikipedia.org This de-trapping assistance means that at higher electric fields, carriers can escape traps more easily, leading to an increase in mobility and, consequently, a higher current.

This model has been successfully applied to describe the electrical characteristics of PFO and related polyfluorene copolymers. aip.org The current-voltage behavior in hole-only PFO devices has been found to be governed by trapped charge limited currents (TCLC), where the mobility is strongly dependent on the electric field in a manner consistent with the Poole-Frenkel model. aip.org This indicates that charge transport in these PFO systems is significantly influenced by the presence of traps, and the mobility of charge carriers is enhanced at higher operational fields.

Hole and Electron Transport Properties

PFO is well-known as an efficient blue-emitting material, and its performance is closely linked to its charge transport characteristics. Generally, fluorene-based polymers exhibit good hole and electron transport, though one is often dominant. researchgate.net

Hole Mobility Measurements and Optimization

Hole transport is a critical parameter for PFO-based devices. The time-of-flight (TOF) technique is a standard method for directly measuring charge carrier mobility. researchgate.netresearchgate.net In this method, charge carriers are generated by a laser pulse near one electrode and drift across the material under an applied electric field. The time it takes for them to reach the opposite electrode (the transit time) is used to calculate the mobility. researchgate.net Using the TOF method, the hole mobility in a PFO film at room temperature has been measured to be 3.1 × 10⁻⁴ cm²/(Vs). researchgate.net However, the measured mobility can vary significantly depending on how the polymer films are prepared and their thermal history. researchgate.net

Optimization strategies can significantly enhance hole mobility. Thermal annealing, for instance, has been shown to irreversibly improve hole mobility in PFO films. researchgate.netresearchgate.net This improvement is attributed to the crystallization of the material, which reduces both energetic disorder and the polaron binding energy. researchgate.net

Another effective optimization technique involves inducing dipolar alignment in the PFO film. By polarizing the material through exposure to a DC electric field during a cooling process, a more ordered structure can be achieved. This ordering leads to a substantial enhancement in hole mobility and a reduction in the density and energetic depth of trap states.

Table 1: Effect of Polarization on Hole Transport Parameters in PFO Thin Films

Electron Transport Efficiency

While PFO is known for its relatively high hole mobility, its electron transport capabilities are generally less efficient. mdpi.comacs.org In studies of single-carrier devices using PFO-based materials like poly(9,9-di-n-octylfluorene-alt-N-(4-butylphenyl)diphenylamine) (TFB), the hole current has been observed to be about two orders of magnitude higher than the electron current. This disparity indicates that PFO homopolymers are predominantly hole-transporting materials.

However, efforts have been made to improve electron mobility. One approach involves synthesizing diblock copolymers by attaching polystyrene chains to the PFO molecule. mdpi.com Research has shown that diblock polymers with shorter polystyrene blocks can exhibit higher electron mobility than the PFO homopolymer, suggesting that molecular design can be a viable strategy for enhancing electron transport in PFO-based systems. mdpi.com The formation of a specific crystalline structure known as the β-phase has also been linked to an increase in electron mobility. mdpi.com

Intrachain versus Interchain Charge Transport

In conjugated polymers, charge transport can occur via two distinct pathways: along the backbone of a single polymer chain (intrachain ) or by hopping between adjacent chains (interchain ). acs.orgnih.gov

Intrachain transport involves the movement of charge carriers along the delocalized π-electron system of the polymer backbone. cam.ac.uk This process is typically very fast and efficient. Studies on individual single crystals of conjugated polymers have shown that transport along the polymer chains can be nearly two orders of magnitude greater than transport between chains. nih.gov

Table of Mentioned Compounds

Analysis of Trap States

Trap states are localized electronic states within the bandgap of a semiconductor that can immobilize charge carriers, significantly impacting conductivity and device efficiency.

The performance of PFO-based devices is heavily influenced by the density and energy level of trap states. Research indicates that in unpolarized PFO thin films, the density of trap states is approximately 1.1 x 10¹⁸ cm⁻³, with a corresponding trap energy of 43 meV aip.orgcore.ac.uk. However, these values can be favorably altered through processing techniques aip.orgcore.ac.uk. For instance, inducing dipolar alignment in the material has been shown to decrease the trap state density to 7.6 x 10¹⁷ cm⁻³ and the trap energy to 35 meV aip.orgcore.ac.uk.

Further studies focusing on conformational disorder have identified that the inclusion of β-phase chain conformations within the glassy PFO matrix introduces a distinct sub-bandgap feature, or a "conformational trap," located about 0.3 eV above the highest occupied molecular orbital (HOMO) aps.org.

The origin of trap states in conjugated polymers like PFO is multifaceted. It can arise from chemical defects, impurities, and variations in the supramolecular structure aps.org. A primary source of these traps is conformational disorder, which involves variations in the torsion along the polymer backbone aps.org.

One of the most significant trap formation mechanisms in PFO is the emergence of the β-phase conformation aps.orgnih.gov. The presence of these planar, more conjugated β-phase segments within the amorphous glassy matrix creates energetic wells that act as traps for charge carriers aps.orgnih.gov. Additionally, grain boundaries within the polymer film can serve as surface states where charge carriers accumulate and become trapped core.ac.uk. These immobile, trapped electrons can form a space charge barrier that impedes further charge injection core.ac.uk.

Current-Voltage (J-V) Characteristics in PFO-Based Devices

The current-voltage (J-V) characteristics of PFO-based devices provide insight into their charge transport properties. Typically, these devices exhibit diode-like behavior, with the current density increasing exponentially with the forward bias nanoscience.or.kr. A turn-on voltage of approximately 4 V has been reported for devices with an ITO/PEDOT/PFO/Ca/Al structure nanoscience.or.kr.

At higher electric fields, the charge transport is often governed by a trapped charge limited current (TCLC) model aip.org. This indicates that the current is predominantly controlled by the filling and emptying of trap states. The J-V curves in this regime can be described by a power-law relationship, where the current density is proportional to the voltage raised to a power greater than two. The TCLC model, when combined with a Poole-Frenkel type field-dependent mobility, shows excellent agreement with experimental data aip.org.

Influence of Dipolar Alignment on Charge Transport

Inducing dipolar alignment in PFO thin films is a key strategy for enhancing device performance. This alignment is typically achieved by applying a static electric field to the sample at an elevated temperature and then cooling it while the field is maintained aip.orgcore.ac.uk.

Film Morphology and Nanostructuring of Pfo

Phase Morphology of PFO Films

PFO films can exist in several distinct morphological phases, including a disordered glassy phase, a more ordered β-phase, and para-crystalline structures. The controlled formation of these phases is crucial for tailoring the performance of PFO-based devices.

When PFO is processed from a good solvent and subjected to rapid evaporation, it typically forms a disordered, amorphous film often referred to as the glassy phase. acs.orgcore.ac.uk In this state, the polymer chains adopt a worm-like conformation with a broad distribution of torsion angles between adjacent fluorene (B118485) units. researchgate.net The average inter-monomer torsion angle in the glassy phase is approximately 135°. nih.gov This disordered arrangement limits the extent of π-conjugation along the polymer backbone. core.ac.uk

The absorption spectrum of the glassy phase is characterized by a broad, featureless peak centered around 381-390 nm, corresponding to the π-π* transition. nih.govresearchgate.net The lack of distinct vibronic features is indicative of the conformational disorder within the film. core.ac.uk

Table 1: Characteristics of the Glassy Phase of PFO

| Property | Value / Description |

|---|---|

| Formation Condition | Rapid solvent evaporation from a good solvent |

| Chain Conformation | Disordered, worm-like |

| Inter-monomer Torsion Angle | ~135° nih.gov |

| Absorption Spectrum | Broad peak at ~381-390 nm nih.govresearchgate.net |

| Photoluminescence Spectrum | Peaks at approx. 417 nm (0-0 band), 447 nm (0-1 band), and 470 nm (0-2 band) nih.gov |

The β-phase of PFO is a more ordered, planar conformational isomer that exhibits enhanced electronic delocalization. nih.gov This phase is characterized by a planar zigzag chain conformation, with the torsion angle between adjacent fluorene units approaching 180°. nih.gov This increased planarity leads to a longer effective conjugation length along the polymer backbone. nih.gov

The formation of the β-phase is marked by the appearance of a new, sharp absorption peak at approximately 437 nm, which is red-shifted compared to the glassy phase. core.ac.uknih.gov This distinct spectral feature makes the identification and quantification of the β-phase fraction possible. The photoluminescence spectrum of the β-phase is also red-shifted, with characteristic peaks around 442 nm (0-0 band), 465 nm (0-1 band), and 495 nm (0-2 band). nih.gov

Table 2: Conformational and Spectroscopic Properties of PFO Phases

| Phase | Inter-monomer Torsion Angle | Absorption Peak (nm) | Photoluminescence Peaks (nm) |

|---|---|---|---|

| Glassy | ~135° nih.gov | ~381-390 nih.govresearchgate.net | 417, 447, 470 nih.gov |

| β-Phase | ~180° nih.gov | ~437 core.ac.uknih.gov | 442, 465, 495 nih.gov |

Beyond the simple distinction between the amorphous glassy phase and the ordered β-phase, PFO films can exhibit various degrees of para-crystalline order. core.ac.uk Para-crystallinity refers to a state of matter that is intermediate between fully crystalline and amorphous, characterized by short- to medium-range order but lacking the long-range periodic order of a true crystal.

X-ray diffraction (XRD) studies are instrumental in characterizing these structural variations. The diffraction patterns of para-crystalline PFO show broader peaks compared to highly crystalline materials, indicating a distribution of lattice parameters and a finite correlation length. core.ac.uk The degree of para-crystalline order can be influenced by processing conditions and can coexist with both glassy and β-phase domains within the film. These structural variations at the nanoscale have a significant impact on the macroscopic electronic properties of the PFO films.

Factors Influencing β-Phase Formation

The formation of the desirable β-phase in PFO films is not spontaneous and can be induced and controlled by several external factors. Thermal treatments and exposure to specific solvent environments are the most common methods employed to manipulate the film morphology and enhance the β-phase content.

Thermal annealing and cycling can promote the transition from the glassy phase to the β-phase. Heating a glassy PFO film above its glass transition temperature (Tg) allows for increased chain mobility, enabling the polymer segments to rearrange into the more energetically favorable, planar β-phase conformation.

One study demonstrated that subjecting PFO films to thermal degradation tests at elevated temperatures leads to noticeable changes in their absorption spectra. For instance, heating a pristine PFO film to 90°C resulted in a blue shift of the main absorption peak, indicating a decrease in the effective conjugation length. nih.gov In contrast, controlled annealing protocols can be designed to favor β-phase formation. A clear endothermic melting peak for PFO films is observed around 154-157°C, with crystallization occurring upon cooling at approximately 120°C. nih.gov By carefully controlling the temperatures and duration of these thermal cycles, the fraction of the β-phase can be manipulated.

Table 3: Thermal Properties of PFO Films

| Thermal Event | Temperature (°C) |

|---|---|

| Crystallization on Cooling | ~120 nih.gov |

| Melting Temperature (Tm) | ~154-157 nih.gov |

Exposure of PFO films to certain solvent environments is a highly effective method for inducing β-phase formation. This can be achieved through direct immersion in a solvent/non-solvent mixture or by exposure to solvent vapor, a process known as solvent vapor annealing (SVA).

The choice of solvent is critical. Good solvents for PFO, such as chloroform (B151607) and toluene (B28343), tend to promote the glassy phase when evaporated quickly. nih.gov However, the introduction of a poor solvent, like methanol (B129727), into a PFO solution can induce aggregation and the formation of the β-phase even before film casting. nih.gov

Solvent vapor annealing provides a powerful post-processing tool to control film morphology. Exposing a glassy PFO film to the vapor of a good solvent allows the film to swell, increasing chain mobility and facilitating the reorganization into the β-phase. The duration of the exposure and the nature of the solvent vapor significantly impact the final morphology and the fraction of the β-phase. For example, annealing PFO films in a mixture of toluene (solvent) and ethanol (B145695) (non-solvent) can significantly increase the β-phase fraction, with the reconfiguration of PFO molecules generally completing within 10 minutes.

Table 4: Effect of Solvent Annealing on β-Phase Fraction in PFO Films

| Toluene/Ethanol Ratio | Annealing Temperature (°C) | β-Phase Fraction (%) |

|---|---|---|

| 0.5 : 1 | 30 | ~5 |

| 0.5 : 1 | 40 | ~6 |

| 0.5 : 1 | 50 | ~7 |

| 1 : 1 | 30 | ~15 |

| 1 : 1 | 40 | ~18 |

| 1 : 1 | 50 | ~20 |

| 2 : 1 | 30 | ~25 |

| 2 : 1 | 40 | ~28 |

Data adapted from a study on solvent-assisted annealing.

Another approach involves adding a small amount of a high-boiling-point additive, such as paraffin (B1166041) oil, to the PFO solution before spin-coating. This method allows for precise control over the β-phase fraction in the resulting film, with fractions ranging from 0.2% to 20% achieved by varying the volume percentage of the additive. nih.gov

Table 5: Control of β-Phase Fraction in PFO Films using Paraffin Oil Additive

| Paraffin Oil (vol %) | β-Phase Fraction (%) |

|---|---|

| 0.05 | 0.2 |

| 0.15 | 5.0 |

| 0.20 | 5.3 |

| 0.25 | 5.7 |

| 0.30 | 7.0 |

Data sourced from a study on controlling β-phase formation with additives. nih.gov

Influence of Phospholipid Interactions

The interaction between conjugated polymers like PFO and biological molecules such as phospholipids (B1166683) is a growing area of interest, particularly for biosensor applications. While direct studies on phospholipids inducing morphological changes in PFO films are not widespread, the controlled formation of PFO-based films at interfaces with biomolecules demonstrates an application of these interactions.

The Langmuir-Blodgett (LB) technique provides a method to form highly organized, ultrathin films at an air-water interface, which can then be transferred to a solid substrate. arxiv.org Research has shown that PFO copolymers can be used as a matrix to immobilize enzymes, such as phytase, at this interface. nih.gov In such systems, the enzyme, which is a protein, adsorbs from the aqueous subphase into the polymer monolayer. nih.gov This process relies on the controlled interactions between the polymer matrix and the biological component, allowing for the creation of functional bio-hybrid films. nih.gov The resulting films can be used for selectively detecting target molecules, demonstrating the feasibility of using PFO-based systems for biosensing purposes. nih.gov The principles governing these polymer-protein interactions are also relevant to understanding potential interactions with phospholipids, which are key components of cell membranes and can be organized into supported lipid bilayers on polymer cushions. nih.gov

Concentration Dependence in Polymer Blends

Blending PFO with other polymers is a common strategy to tune the optoelectronic properties of the resulting film. The concentration of each component in the blend is a critical parameter that dictates the final film morphology through phase separation. tu-chemnitz.de Due to the long-chain nature of polymers, the entropy of mixing is significantly reduced, meaning most polymer blends tend to phase separate. tu-chemnitz.de

Impact of Film Morphology on Optoelectronic Properties

The relationship between the film microstructure of PFO and its optoelectronic properties is well-established. PFO is known for its polymorphism, existing in various conformations including a disordered glassy phase and a more planar, ordered β-phase. nih.govnih.gov The formation of the β-phase is highly desirable as it leads to a red-shift in the absorption and photoluminescence (PL) spectra, narrower emission linewidths, and improved color purity in light-emitting devices. nih.govresearchgate.net

The emergence of this β-phase can be controlled by the choice of solvent, processing temperature, and post-deposition treatments like thermal or solvent vapor annealing. nih.gov For example, using a high-boiling-point solvent additive like 1-chloronaphthalene (B1664548) can significantly enhance the β-phase content in PFO films, leading to improved device efficiency and color stability. researchgate.net However, the formation of aggregates and the presence of on-chain ketonic defects, which can arise during thermal stress, may lead to an undesirable green-tail emission in the PL spectrum, detracting from the deep blue emission sought from PFO. nih.gov The molecular end-groups of the polymer chains also have a noticeable effect; for instance, boronic ester end groups, often present as a result of Suzuki polycondensation synthesis, can act as traps for both holes and electrons, leading to unbalanced charge transport and reduced device efficiency. researchgate.net

| PFO Film Morphology | Key Processing Factor | Impact on Optoelectronic Properties | Reference |

|---|---|---|---|

| Amorphous (Glassy) Phase | Quick solvent evaporation | Broader emission spectrum, lower charge carrier mobility. | nih.gov |

| β-Phase Conformation | Slow solvent removal, solvent vapor annealing, high boiling-point solvent additive | Red-shifted absorption/emission, narrow linewidth, enhanced PL, improved color purity. | nih.govnih.govresearchgate.net |

| Aggregated Film | High concentration of non-solvent (e.g., methanol) | Increased β-phase percentage but can lead to rougher morphology and thermal degradation. | nih.gov |

| Films with Boronic Ester End Groups | Suzuki polycondensation synthesis | Acts as hole and electron traps, causing unbalanced transport and lower device efficiency. | researchgate.net |

Nanostructured PFO Systems

Creating well-defined structures at the nanoscale is a powerful method to control and enhance the properties of PFO for advanced device applications.

Nanoimprint lithography (NIL) is an effective, low-cost, and high-throughput technique for patterning polymer films at the nanoscale. A variation of this method, solvent immersion imprint lithography (SIIL), has been successfully used to directly nanostructure PFO films. This technique can create features such as light-emitting diffractive optical elements with lateral features as small as 70 nm. Organic distributed feedback lasers fabricated using SIIL on PFO have shown lasing thresholds comparable to those made with more established nanoimprint processes.

Soft nano-imprinting lithography is another widely used approach to create PFO nanostructures, such as nanowires and nanogratings. This method can induce a high degree of molecular orientation in the polymer thin films. By confining the PFO chains within the nanogrooves of a mold, it is possible to achieve highly ordered, pure α-conformation nanogratings without causing degradation of the polymer chains.

Doping is a crucial process for increasing the charge carrier concentration and thus the electrical conductivity of conjugated polymers. In the context of polyfluorenes, this is typically achieved through molecular doping, where an external electron-acceptor (p-doping) or electron-donor (n-doping) molecule is blended with the polymer. For example, doping the polyfluorene derivative F8T2 with the electron-acceptor F4TCNQ has been shown to increase hole mobility and improve the on/off ratio in thin-film transistors. researchgate.netrsc.org

The concept of "self-doping" offers a pathway to circumvent issues related to dopant diffusion and phase separation by covalently attaching the dopant functionality to the polymer backbone. However, the terminology can be ambiguous. A distinction is made between "self-compensated" polymers, where a bound ionized group acts as a counterion but still requires an external molecule to induce charge transfer, and "self-acid-doped" polymers, where the bound group both induces charge transfer and acts as the counterion. nih.gov For polyfluorene derivatives, a "base-doping" approach has been demonstrated where acidic functional groups are incorporated onto the polymer. 20.210.105 Upon deprotonation by a base, these polymers become n-doped, showing electrical conductivities of 10⁻⁶ to 10⁻⁵ S/cm even when measured in air. 20.210.105 While the overarching concept exists, specific examples of self-doped nanostructures made purely from 9,9-Di-n-octylfluorene are not prominent in the literature, suggesting this is an emerging area of research.

| Polymer/Dopant System | Doping Type | Key Result | Reference |

|---|---|---|---|

| Poly(9,9′-dioctylfluorene-alt-bithiophene) (F8T2) / F4TCNQ | Molecular p-doping | Hole mobility increased to 0.01 cm²/V·s with 8% doping. | researchgate.netrsc.org |

| Poly[2,7′-(alkyl 9,9-dioctyl-7,2′-bifluorene-9′-carboxylate)] / Potassium tert-butoxide | Base n-doping | Achieved electrical conductivity of 10⁻⁶–10⁻⁵ S/cm. | 20.210.105 |

| Poly(9,9-dioctylfluorene) / Lithium | Molecular n-doping | Charge transfer from Li creates polarons and bipolarons in the polymer gap. | researchgate.net |

Integrating PFO into optical microcavities—structures that confine light—can dramatically enhance its light-emitting properties. Porous silicon (PSi) is an excellent material for creating one-dimensional photonic crystals and microcavities due to the ability to precisely control its refractive index by modulating the electrochemical etching conditions used in its fabrication.

By infiltrating a solution of PFO into the nanopores of a PSi monolithic microcavity, a hybrid organic-inorganic system is formed. These PFO-infiltrated PSi microcavities have been shown to support single-mode blue lasing at room temperature. The porous silicon structure provides the optical feedback necessary for lasing, while the PFO acts as the gain medium. Furthermore, a significant shortening of the PFO emission lifetime has been observed in these cavities, confirming a dramatic change in the radiative decay rate due to the Purcell effect. This work demonstrates the potential for developing low-cost, low-threshold, silicon-based lasers that are tunable from the visible to the near-infrared by infiltrating different emitting polymers.

| Hybrid System | Key Performance Metric | Value | Reference |

|---|---|---|---|

| PFO-infiltrated Porous Silicon Microcavity | Lasing Wavelength | 466 nm | |

| Linewidth | ~1.3 nm | ||

| Lasing Threshold | 5 nJ (15 µJ/cm²) |

Degradation Mechanisms and Stability of Pfo

Thermal Degradation Processes

Thermal degradation involves the breakdown of the polymer structure due to heat. In PFO, this can occur through several mechanisms, particularly in the presence of oxygen.

Thermal oxidative degradation is a primary pathway for PFO deterioration. The process is initiated by the breaking of chemical bonds in the polymer's main and side chains at elevated temperatures, a process that is significantly accelerated by the presence of oxygen. mdpi.com This leads to the formation of partially oxidized species, most notably fluorenone, at the C-9 position of the fluorene (B118485) monomer unit. mdpi.com The introduction of these ketone defects disrupts the conjugation along the polymer backbone.

Studies have shown that even moderate heating can induce these changes. For instance, when PFO films are subjected to thermal tests at 90°C, noticeable variations in their absorption spectra occur. mdpi.com A blue shift in the main absorption peak is often observed, which is attributed to a decrease in the effective conjugation length of the polymer chains. mdpi.com

Alongside oxidation, thermal stress can induce both chain scission and crosslinking within the PFO polymer matrix. mdpi.com

Chain Scission: This process involves the breaking of covalent bonds along the polymer backbone. ebeamservices.com It leads to a reduction in the polymer's molecular weight and a decrease in the effective conjugation length. mdpi.com Thermally induced bond breaking is a key step in this degradation pathway. mdpi.com

Crosslinking: This process involves the formation of new covalent bonds between polymer chains. ebeamservices.com While oxidation is a major degradation pathway, the unwanted green emission in degraded PFO can also be accompanied by crosslinking in the polymer chains. mdpi.com Crosslinking can lead to the formation of an insoluble polymer network, altering the material's mechanical and optical properties. In some polymers, crosslinking reactions can lead to embrittlement and increased stiffness. nih.gov

Photo-Oxidation and Defect Formation

In addition to thermal stress, PFO is susceptible to degradation upon exposure to light, particularly in the presence of oxygen. This photo-oxidation process is a major contributor to the formation of chemical defects that compromise the polymer's desired optical properties.

The most widely recognized defect formed during the photo-oxidation of PFO is the fluorenone moiety. mdpi.com The formation of these ketone defects is considered unambiguously relevant to the undesirable green emission that appears in degraded PFO. mdpi.com Fluorenone-type defects can be formed both thermally and photochemically. mdpi.com The presence of these defects acts as a low-energy trap for excitons, leading to a change in the emission spectrum.

Ensemble studies of PFO chains have shown that morphology can influence degradation. Polymer chains with more interchain contacts (globular structures) tend to develop more green emission upon photodegradation, suggesting that these contacts facilitate energy transfer to the emissive ketone defects. bohrium.com

Pristine PFO is known for its deep blue electroluminescence. mdpi.com However, a common issue with polyfluorenes is the emergence of a broad, featureless green emission band centered at approximately 530 nm as the material degrades. mdpi.com This phenomenon significantly compromises the color purity of the emission, which is a major drawback for display applications. mdpi.com

Initially, this green emission was attributed to polymer aggregation or excimer formation, but it is now widely accepted that ketone defects (fluorenone) are the primary origin. mdpi.com The intensity of this green emission band often increases with annealing or prolonged exposure to ambient environmental conditions. mdpi.com Suppressing this unwanted green emission is a key challenge in the development of stable PFO-based devices. Research has shown that creating films with a specific "β-phase" conformation can help suppress the green emission. nih.govresearchgate.net

| Degradation Factor | Key Mechanism | Resulting Defect | Impact on Optical Properties |

| Heat (in presence of O₂) ** | Thermal Oxidation | Fluorenone Moieties | Blue shift in absorption, emergence of green emission |

| Heat | Chain Scission | Shorter Polymer Chains | Decrease in effective conjugation length |

| Heat | Crosslinking | Inter-chain Bonds | Altered morphology and charge transport |

| Light (in presence of O₂) ** | Photo-oxidation | Fluorenone Moieties | Emergence of broad green emission band (~530 nm) |

Degradation in Optoelectronic Devices

The degradation of the PFO active layer within an optoelectronic device, such as a Polymer Light-Emitting Diode (PLED), directly impacts its performance, efficiency, and operational lifetime. The formation of fluorenone defects is a primary cause of device failure.

Triplet-Polaron Annihilation

A significant intrinsic degradation mechanism in PFO-based devices is Triplet-Polaron Annihilation (TPA). This process occurs when a triplet exciton (B1674681), which is a non-emissive excited state, interacts with a polaron (a charge carrier, either an electron or a hole). The energy from the triplet exciton is transferred to the polaron, promoting it to a highly energetic state. This energetic polaron can then induce the breaking of chemical bonds within the polymer structure, leading to molecular fragmentation. This process not only quenches the triplet excitons but is also a primary driving force behind the formation of chemical defects that act as traps.

Electron and Hole Trap Formation

The degradation of PFO, driven by mechanisms like TPA and thermal oxidation, results in the formation of electron and hole traps. These are localized electronic states within the material's bandgap that immobilize charge carriers. The formation of fluorenone is a well-documented source of deep electron traps. During device operation, the density of these traps can increase, leading to a progressive decline in performance. These traps disrupt the flow of charge and provide sites for non-radiative recombination events.

| Trap Type | Originating Mechanism | Chemical Origin (Example) |

| Electron Traps | Thermal Oxidation, Triplet-Polaron Annihilation | Fluorenone (Keto Defect) |

| Hole Traps | Triplet-Polaron Annihilation | Polymer Chain Scissions/Breaks |

Impact on Device Lifetime and Performance

The formation of traps and chemical defects has a direct and severe impact on the lifetime and performance of PFO-based devices. These degradation effects manifest in several ways:

Decreased Current Density: As traps form during operation, they capture charge carriers, reducing their mobility and leading to a noticeable decrease in the device's current over time.

Spectral Instability: The most visible sign of degradation is the loss of the desired deep blue emission and the emergence of a broad, featureless green emission band. This is attributed to emission from the fluorenone defect sites, which severely compromises the color purity required for display applications.

Shortened Operational Lifetime: The cumulative effect of these degradation processes is a significantly shortened operational lifetime, which remains a major obstacle to the commercialization of PFO-based technologies.

| Performance Metric | Impact of Degradation | Underlying Cause |

| Luminous Efficiency | Decrease | Increase in non-radiative recombination at trap sites |

| Color Purity | Decrease | Emergence of green emission from fluorenone defects |

| Operational Current | Decrease | Charge carrier trapping reduces mobility |

| Device Lifetime | Shortened | Cumulative damage from TPA and oxidation |

Strategies for Enhanced Stability

To overcome the inherent instability of PFO, researchers have developed several strategies focused on controlling the polymer's morphology and chemical structure. These methods aim to inhibit the formation of degradation-related species and stabilize the polymer's desired optical properties.

Solvent Tuning for Retarding Degradation

One effective strategy to enhance stability is to control the formation of the polymer's β-phase through solvent tuning. The β-phase is a more planar, ordered, and crystalline conformation of the PFO backbone compared to the amorphous glassy phase. This ordered structure has been shown to improve stability.

By processing PFO from a mixture of a good solvent (e.g., chloroform (B151607), toluene) and a poor solvent (e.g., methanol (B129727), paraffin (B1166041) oil), the formation of the β-phase can be induced and controlled. nih.govnih.govresearchgate.net For instance, using a 97:3 mixture of chloroform to methanol can create aggregated PFO films with a significant β-phase content. nih.govresearchgate.net This β-phase morphology demonstrates greater resistance to thermal degradation and suppresses the unwanted green emission, leading to a more stable and defined emission spectrum. nih.govresearchgate.net The more planar and densely packed structure in the β-phase is believed to slow the diffusion of oxygen into the film, thereby retarding the oxidative degradation process. mdpi.com

| Solvent System | Effect on PFO Morphology | Impact on Stability |

| Chloroform (Pristine) | Forms amorphous, glassy film | Susceptible to thermal oxidation and green emission |

| Chloroform/Methanol (97:3) | Induces formation of the planar β-phase | Suppresses green emission, retards thermal degradation |

| Toluene (B28343)/Paraffin Oil | Precisely controls β-phase fraction (0-20%) | Allows optimization for stability and device performance |

Chemical Modification to Combat Aggregation

Aggregation and excimer formation are precursors to degradation and can be mitigated through chemical modification of the polymer backbone. The primary strategy is copolymerization . By introducing different monomer units into the polyfluorene chain, the polymer's linearity is disrupted, which hinders the close chain packing required for aggregation.

Introducing a "kinked" comonomer, such as carbazole (B46965), into the PFO backbone effectively introduces disorder. uh.edu This steric hindrance depresses aggregation phenomena and leads to improved thermal and spectral stability compared to the PFO homopolymer. uh.edu Other successful approaches involve copolymerizing fluorene with units like 2,1,3-benzothiadiazole (B189464) or dicyanostilbene to tune the electronic properties and enhance stability. wikipedia.orgnih.govnih.gov Additionally, attaching bulky substituent groups at the C9 position of the fluorene monomer can sterically hinder chain-to-chain interactions and reduce aggregation. wikipedia.org

Theoretical and Computational Investigations of Pfo

Quantum-Chemical Approaches to Electronic Properties

Quantum-chemical calculations have been pivotal in interpreting the electronic structure of PFO. A combined experimental and theoretical approach has successfully been used to study the electronic structure of PFO and the charge storage mechanism upon doping. researchgate.net The density of states in the valence band region, measured by ultraviolet photoelectron spectroscopy, was interpreted using quantum-chemical calculations at the Austin Model 1/Valence Effective Hamiltonian level. researchgate.net This method has also been used to compare the valence band spectra and calculated band structure of PFO with other polymers like poly(p-phenylene). researchgate.net

Further studies have employed a four-level model to reproduce the two-photon absorption (TPA) and electroabsorption (EA) spectra of glassy thin films of PFO. aps.org This model places a dipole-forbidden state between two dipole-allowed states, revealing that the electronic structure of PFO shares common features with other π-conjugated polymers. aps.org Quantum chemical calculations have also been used to investigate the structural and energetic properties of polyfluorene and its derivatives, including PFO. worldscientific.com These calculations help in understanding conformational properties and determining the HOMO-LUMO energy differences of fluorene (B118485) oligomers. worldscientific.com

| Computational Method | Investigated Property | Reference Compound(s) | Key Findings |

| Austin Model 1/Valence Effective Hamiltonian | Electronic structure, Density of States | PFO, poly(p-phenylene) | Interpreted valence band spectra and charge storage upon doping. researchgate.net |

| Four-Level Sum-over-States Model | Two-Photon Absorption, Electroabsorption | Glassy PFO films | Reproduced experimental spectra, identifying a dipole-forbidden state. aps.org |

| Quantum Chemical Calculations | Structural and Energetic Properties | Polyfluorene, PFO, and other derivatives | Analyzed conformational stability and HOMO-LUMO energy gaps. worldscientific.com |

Modeling of Charge Transport Phenomena